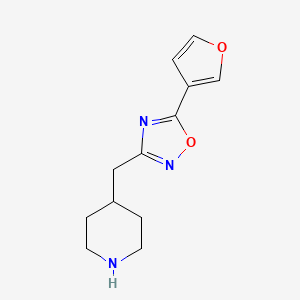![molecular formula C17H16N2O2 B11789015 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL](/img/structure/B11789015.png)
4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3’-Ethoxy-[1,1’-biphenyl]-4-YL)-1H-pyrazol-3-OL is a complex organic compound that features a biphenyl group substituted with an ethoxy group and a pyrazol-3-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’-Ethoxy-[1,1’-biphenyl]-4-YL)-1H-pyrazol-3-OL typically involves multiple steps, including the formation of the biphenyl core, introduction of the ethoxy group, and subsequent construction of the pyrazol-3-ol ring. Common synthetic routes may include:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with electrophiles, facilitated by catalysts such as aluminum chloride.
Condensation Reactions: These reactions are used to form the pyrazol-3-ol ring by condensing appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3’-Ethoxy-[1,1’-biphenyl]-4-YL)-1H-pyrazol-3-OL can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(3’-Ethoxy-[1,1’-biphenyl]-4-YL)-1H-pyrazol-3-OL has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3’-Ethoxy-[1,1’-biphenyl]-4-YL)-1H-pyrazol-3-OL involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethoxy-2,3-difluoro-4’-propylbiphenyl
- 4’-Ethoxy-2’,3’-difluoro-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl
Uniqueness
4-(3’-Ethoxy-[1,1’-biphenyl]-4-YL)-1H-pyrazol-3-OL is unique due to its specific substitution pattern and the presence of the pyrazol-3-ol moiety, which imparts distinct chemical and biological properties compared to other biphenyl derivatives.
Propriétés
Formule moléculaire |
C17H16N2O2 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
4-[4-(3-ethoxyphenyl)phenyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-15-5-3-4-14(10-15)12-6-8-13(9-7-12)16-11-18-19-17(16)20/h3-11H,2H2,1H3,(H2,18,19,20) |
Clé InChI |
BJIORFWOGURSKO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C3=CNNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one](/img/structure/B11788960.png)


![6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11788978.png)





![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline](/img/structure/B11789017.png)
